molecular formula C11H23NO B14658960 N-decylformamide CAS No. 42414-94-8

N-decylformamide

Cat. No.: B14658960
CAS No.: 42414-94-8
M. Wt: 185.31 g/mol
InChI Key: ZNCRMMYZWDNTCE-UHFFFAOYSA-N
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Description

N-Decylformamide (C₁₁H₂₃NO) is a long-chain alkylformamide characterized by a formamide group (-NHCHO) attached to a decyl chain (10-carbon alkyl group).

The decyl chain likely enhances hydrophobicity compared to shorter-chain analogs, which could influence solubility and biological activity. By analogy, this compound may require similar safety measures despite its shorter chain length.

Properties

CAS No.

42414-94-8

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-decylformamide

InChI

InChI=1S/C11H23NO/c1-2-3-4-5-6-7-8-9-10-12-11-13/h11H,2-10H2,1H3,(H,12,13)

InChI Key

ZNCRMMYZWDNTCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-decylformamide can be synthesized through several methods. One common method involves the reaction of decylamine with formic acid or its derivatives. The reaction typically proceeds under mild conditions, often requiring a catalyst to enhance the reaction rate and yield. For example, the reaction can be carried out using formic acid and decylamine in the presence of a catalyst such as aluminum oxide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The process generally includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-decylformamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can yield primary amines from this compound.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield decanoic acid, while reduction can produce decylamine.

Scientific Research Applications

N-decylformamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-decylformamide involves its interaction with various molecular targets. In biochemical contexts, it can act as a substrate for enzymes that catalyze the hydrolysis of amides. The formamide group is susceptible to nucleophilic attack, leading to the formation of formic acid and the corresponding amine. This reaction pathway is crucial in understanding its role in biological systems .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to N-decylformamide:

N,N-Dimethylformamide (DMF, C₃H₇NO): A small, polar aprotic solvent with broad applications in organic synthesis and pharmaceuticals ().

N-Methylformamide (NMF, C₂H₅NO): A primary metabolite of DMF, used in peptide synthesis and as a solvent ().

N,N-Dimethylacetamide (DMAc, C₄H₉NO): Similar to DMF but with a methyl group replacing the formyl hydrogen, offering higher thermal stability ().

N-[3-Decylamino-5-hydroxymethylphenyl]acetamide: An acetamide derivative with a decyl chain, studied for its bioactivity and solubility ().

Physicochemical Properties

Property This compound (Inferred) N,N-Dimethylformamide (DMF) N-Methylformamide (NMF) N,N-Dimethylacetamide (DMAc)
Molecular Weight (g/mol) 185.3 73.09 59.07 87.12
Boiling Point (°C) ~250–300 (estimated) 153 180–185 165
Solubility Low in water, high in organics Miscible in water and organics Miscible in water Miscible in water and organics
Applications Surfactants, drug delivery Solvent, reagent in synthesis Peptide synthesis Polymer processing, pharmaceuticals

Key Observations :

  • Hydrophobicity : The decyl chain in this compound reduces water solubility compared to DMF and NMF, aligning it more with lipid-soluble applications.
  • Thermal Stability : Longer alkyl chains (e.g., decyl) may increase melting/boiling points relative to DMF, as seen in N-octadecylformamide’s handling requirements ().

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